3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:
- Z-configuration of the exocyclic double bond in the thiazolidinone moiety, critical for spatial orientation and bioactivity.
- Two tetrahydrofuran-2-ylmethyl substituents: one attached to the thiazolidinone nitrogen (position 3) and another as an amino substituent on the pyridopyrimidinone ring (position 2).
Properties
Molecular Formula |
C22H24N4O4S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(5Z)-3-(oxolan-2-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N4O4S2/c27-20-16(11-17-21(28)26(22(31)32-17)13-15-6-4-10-30-15)19(23-12-14-5-3-9-29-14)24-18-7-1-2-8-25(18)20/h1-2,7-8,11,14-15,23H,3-6,9-10,12-13H2/b17-11- |
InChI Key |
YMJSJYZRSPBJMO-BOPFTXTBSA-N |
Isomeric SMILES |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5 |
Canonical SMILES |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring, the introduction of the tetrahydrofuran-2-ylmethyl groups, and the construction of the pyridopyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Structural Characteristics
The compound features a complex molecular structure characterized by several functional groups:
- Pyrido[1,2-a]pyrimidin-4-one framework : Known for diverse biological activities.
- Thiazolidin ring : Imparts unique reactivity and potential interactions with biological systems.
- Tetrahydrofuran moiety : Enhances solubility and bioavailability.
Antibacterial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. The thiazolidin and pyrimidine derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. This property suggests potential applications in developing new antibiotics to combat resistant bacterial strains.
Anticancer Activity
Preliminary studies have demonstrated that this compound may inhibit pathways associated with cancer progression. Molecular docking studies indicate strong binding interactions with enzymes involved in cancer metabolism, suggesting its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of related compounds derived from the thiazolidin framework. Results showed that these derivatives exhibited varying degrees of microbial inhibition, indicating their potential use as antimicrobial agents in clinical settings. The study utilized agar diffusion methods to assess the antibacterial activity against standard clinical strains.
Case Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding affinity of the compound to various biological targets. The results indicated significant interactions with key enzymes involved in cancer metabolism, highlighting a pathway for therapeutic development.
Mechanism of Action
The mechanism of action of 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound’s binding to these targets can modulate their activity. The pathways involved in these interactions can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern and stereochemistry. Below is a detailed comparison with analogs:
Table 1: Structural and Hypothetical Property Comparison
*logP values estimated via computational tools (e.g., Morgan fingerprints, Tanimoto similarity) .
Key Observations:
Substituent Effects on Solubility :
- The target compound’s tetrahydrofuran-2-ylmethyl groups likely improve aqueous solubility compared to the phenylethyl and piperidinyl substituents in analogs . This aligns with the polar nature of tetrahydrofuran vs. aromatic/alkyl groups.
Binding Affinity Predictions :
- Molecular docking simulations (as in ) suggest that the thioxo group and Z-configuration in the target compound may enhance interactions with kinase ATP-binding pockets. However, the phenylethyl substituent in could confer higher affinity for hydrophobic targets (e.g., membrane-bound receptors).
Structural Motif Conservation: The thiazolidinone-thioxo moiety is conserved across all analogs, indicating its role as a pharmacophore for redox modulation or enzyme inhibition .
Methodological Considerations for Comparative Studies
Similarity Metrics :
Tanimoto coefficients (Morgan fingerprints) and Murcko scaffold analysis would classify the target compound and its analogs into distinct clusters due to divergent substituents. For example, the target compound shares a Murcko scaffold with but diverges in side-chain topology.Computational Limitations : Graph-based comparison methods () may struggle with the target compound’s size (NP-hard problem), favoring fingerprint-based approaches for high-throughput screening .
Biological Activity
The compound 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound consists of several notable structural elements:
- Pyrido[1,2-a]pyrimidin-4-one core : Known for its diverse biological activities.
- Thiazolidin-5-ylidene moiety : Associated with various pharmacological effects.
- Tetrahydrofuran substituents : May enhance solubility and bioavailability.
Biological Activities
Preliminary studies suggest that this compound may exhibit a range of biological activities, including but not limited to:
- Antimicrobial Activity : The thiazolidine ring is known for its antimicrobial properties. Similar compounds have shown significant efficacy against various bacterial strains.
- Anticancer Potential : Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis in tumor cells, suggesting a similar potential for this compound.
- Antioxidant Properties : The presence of the thiazolidinone structure may confer antioxidant activity, which is crucial in combating oxidative stress-related diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) suggest:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
- Cell Signaling Modulation : The interaction with cellular receptors may alter signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Recent literature provides insights into the biological activities of related compounds and their mechanisms:
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(4-Oxo-2-thioxothiazolidin)acetate | Thiazolidine core | Antimicrobial |
| N-Derivatives of (Z)-Methyl 3-(4-Oxo...) | Similar thiazolidine structure | Antibacterial |
| Thiazolidinone Derivatives | Thiazolidine ring | Anticancer |
Case Study Insights
- A study highlighted the anticancer effects of thiazolidinone derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models. These findings suggest that the compound under review may share similar anticancer properties due to its structural components .
- Another research effort focused on the antioxidant capabilities of thiazolidinone compounds, using DPPH radical scavenging assays to evaluate their efficacy. Results indicated significant antioxidant activity, supporting the potential health benefits of these compounds .
Q & A
Q. Table 1: Comparative Bioactivity of Analogues
| Substituent at R₁ (Thiazolidinone) | IC₅₀ (μM) for Kinase X | LogP |
|---|---|---|
| Tetrahydrofuran-methyl (target) | 0.45 | 2.1 |
| Benzyl | 1.20 | 3.8 |
| Allyl | 0.90 | 2.5 |
Data adapted from
Advanced: How can contradictions in bioactivity data across studies be resolved?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls to normalize data .
- Purity verification : HPLC-MS quantifies impurities (>98% purity required for reliable IC₅₀ values) .
- Metabolic stability testing : Liver microsome assays identify if rapid degradation underlies inconsistent in vivo vs. in vitro results .
Advanced: What methodologies elucidate interactions with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets in kinases, highlighting hydrogen bonds with the pyridopyrimidinone core .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by monitoring protein stabilization upon ligand binding .
Advanced: How does the Z-configuration influence reactivity and bioactivity?
Answer:
The Z-isomer’s geometry ensures proper alignment of the thioxo group and methylidene moiety for:
- Covalent inhibition : Thioxo groups react with nucleophilic cysteines in enzymes (e.g., SARS-CoV-2 Mpro), as seen in analogues .
- Photostability : The Z-configuration reduces π→π* transitions, minimizing UV-induced degradation compared to E-isomers .
Advanced: What strategies address poor aqueous solubility during in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the pyridopyrimidinone oxygen, which hydrolyze in vivo .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
- Co-solvent systems : Use cyclodextrins or ethanol/water mixtures for preclinical dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
